5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of phosphorus oxychloride for chlorination and various catalysts to facilitate the formation of the desired product . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include aromatic, aliphatic, and cyclic amines in the presence of a catalytic amount of hydrochloric acid.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated by specific oxidizing or reducing agents under controlled conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form various derivatives, often involving the elimination of small molecules like water or ammonia.
Scientific Research Applications
5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
pyrazolo[3,4-d]pyrimidine: Explored as a CDK2 inhibitor with potential anticancer properties.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits significant activity against Mycobacterium tuberculosis.
The uniqueness of 5-chloro-N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor, making it a valuable candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C17H20ClN7 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20ClN7/c1-23-6-5-14-15(23)21-11-22-16(14)25-7-3-13(4-8-25)24(2)17-19-9-12(18)10-20-17/h5-6,9-11,13H,3-4,7-8H2,1-2H3 |
InChI Key |
IZTSXYPMUVGEPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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